4-Fluorobenzyloxybenzene
Description
Properties
IUPAC Name |
1-fluoro-4-(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBWKHSZNNVJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359303 | |
| Record name | 4-Fluorobenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19962-26-6 | |
| Record name | 4-Fluorobenzyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzyloxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzyloxybenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Benzoic acids.
Reduction: Various reduced derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluorobenzyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorobenzyloxybenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzyloxy group can also affect the compound’s solubility and overall chemical behavior.
Comparison with Similar Compounds
- 4-Fluorobenzyl chloride
- 4-Fluorobenzaldehyde
- 4-Fluorobenzyl alcohol
Comparison: 4-Fluorobenzyloxybenzene is unique due to the presence of both a fluorine atom and a benzyloxy group, which confer distinct chemical properties
Biological Activity
4-Fluorobenzyloxybenzene (FBZB) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of FBZB, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound has the molecular formula and features a fluorine atom attached to a benzyloxy group. Its structure can be represented as follows:
The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Antimycobacterial Activity
Recent studies have demonstrated that compounds related to FBZB exhibit promising antimycobacterial activity. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which include structural elements similar to FBZB, were synthesized and tested against Mycobacterium tuberculosis (Mtb). Notably, compounds with minimal inhibitory concentrations (MICs) comparable to isoniazid were identified, indicating potential for further development as tuberculosis treatments .
Keap1-Nrf2 Pathway Inhibition
Another significant area of research involves the inhibition of the Keap1-Nrf2 pathway, which plays a crucial role in cellular responses to oxidative stress. A compound structurally related to FBZB demonstrated an IC50 value of 64.5 nM in inhibiting the Keap1-Nrf2 protein-protein interaction (PPI). This compound also increased mRNA levels of Nrf2 downstream genes, suggesting that modifications to the benzyloxy group can enhance biological activity .
Structure-Activity Relationships (SAR)
The biological activity of FBZB and its derivatives can be influenced by various substituents on the benzene ring. The following table summarizes key findings from SAR studies:
| Compound | Substituent | Biological Activity | MIC/IC50 |
|---|---|---|---|
| 9n | 4-Fluoro | Antimycobacterial | 2.7 µM |
| 12d | 4-Fluoro | Keap1-Nrf2 Inhibitor | 64.5 nM |
| 9o | 3-Fluoro | Antimycobacterial | 2.8 µM |
These findings indicate that fluorinated substituents can enhance both antimycobacterial properties and oxidative stress response modulation.
Case Studies
- Antimycobacterial Evaluation : A study synthesized various benzyloxy-substituted quinolines, including those with fluorine substitutions. The results indicated that certain compounds exhibited MIC values comparable to established antitubercular drugs, highlighting their potential in drug development against Mtb .
- Nrf2 Activation : In another study focusing on oxidative stress pathways, a compound with a 4-fluorobenzyloxy group was shown to significantly activate Nrf2-dependent gene expression, providing insights into its potential therapeutic applications in diseases linked to oxidative damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
